![molecular formula C13H15NO3 B2730841 N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411305-82-1](/img/structure/B2730841.png)
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide, commonly known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. DYRK1A inhibitor is a promising drug candidate that is being studied extensively for its ability to treat a wide range of neurological disorders, including Alzheimer's disease, Down syndrome, and autism.
Mécanisme D'action
DYRK1A inhibitor works by inhibiting the activity of the DYRK1A enzyme, which is involved in the regulation of neuronal development and function. By inhibiting this enzyme, DYRK1A inhibitor is able to improve cognitive function and memory in animal models of neurological disorders. In addition, DYRK1A inhibitor has been shown to reduce the levels of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
DYRK1A inhibitor has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of neurological disorders. In addition, DYRK1A inhibitor has been shown to reduce the levels of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. It has also been shown to improve synaptic plasticity, which is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
DYRK1A inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of the DYRK1A enzyme, which makes it an ideal tool for studying the role of this enzyme in neurological disorders. In addition, DYRK1A inhibitor has been shown to have minimal toxicity in animal models, which makes it a safe compound to use in lab experiments.
One limitation of DYRK1A inhibitor is that it is a relatively new compound, and its long-term safety and efficacy have not yet been established. In addition, the synthesis of DYRK1A inhibitor is a complex process that requires specialized equipment and expertise, which may limit its availability for some labs.
Orientations Futures
There are several future directions for the study of DYRK1A inhibitor. One area of research is the development of more potent and selective inhibitors of the DYRK1A enzyme. Another area of research is the study of the long-term safety and efficacy of DYRK1A inhibitor in animal models and humans. In addition, the potential therapeutic benefits of DYRK1A inhibitor in other neurological disorders, such as Parkinson's disease and Huntington's disease, are also being studied.
Méthodes De Synthèse
DYRK1A inhibitor can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Chemoenzymatic synthesis combines both chemical and enzymatic methods to create the compound. The synthesis of DYRK1A inhibitor is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DYRK1A inhibitor has been studied extensively for its potential therapeutic benefits in the treatment of neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, Down syndrome, and autism. In addition, DYRK1A inhibitor has been shown to reduce the levels of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This makes it a promising drug candidate for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-(3,4-dihydroxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-13(17)14-9(2)7-10-5-6-11(15)12(16)8-10/h5-6,8-9,15-16H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYIFQWKMUOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

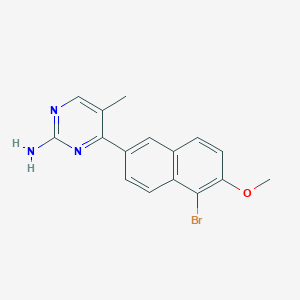
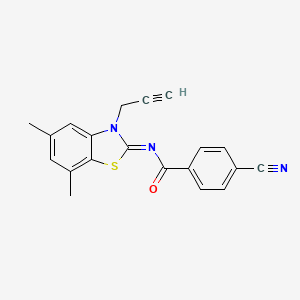
![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)
![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)


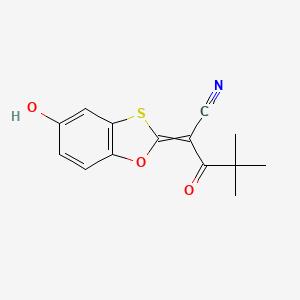
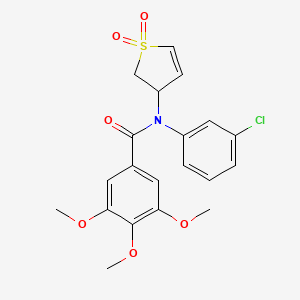

![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)
![1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride](/img/structure/B2730774.png)
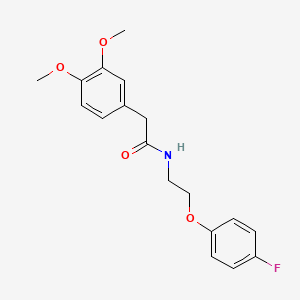
![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)
![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)